molecular formula C16H18N4O8S2 B11643880 N,N'-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide)

N,N'-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide)

Cat. No.: B11643880
M. Wt: 458.5 g/mol
InChI Key: YBUJVBMTOXPZGF-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide) is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of two sulfonamide groups attached to an ethane-1,2-diyl linker, with additional nitro and methyl groups on the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide) typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Reduction: The major product is N,N’-ethane-1,2-diylbis(4-methyl-3-aminobenzenesulfonamide).

    Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield a new sulfonamide derivative.

Scientific Research Applications

N,N’-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure, which is known to exhibit antibacterial properties.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide) is primarily related to its ability to interfere with bacterial cell wall synthesis. The sulfonamide groups mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis(4-chlorobenzenesulfonamide): Similar structure but with chlorine atoms instead of nitro groups.

    N,N’-ethane-1,2-diylbis(4-methylbenzenesulfonamide): Lacks the nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

N,N’-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide) is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The nitro groups enhance its potential for reduction reactions, while the sulfonamide groups provide antibacterial properties.

Properties

Molecular Formula

C16H18N4O8S2

Molecular Weight

458.5 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methyl-3-nitrophenyl)sulfonylamino]ethyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C16H18N4O8S2/c1-11-3-5-13(9-15(11)19(21)22)29(25,26)17-7-8-18-30(27,28)14-6-4-12(2)16(10-14)20(23)24/h3-6,9-10,17-18H,7-8H2,1-2H3

InChI Key

YBUJVBMTOXPZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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